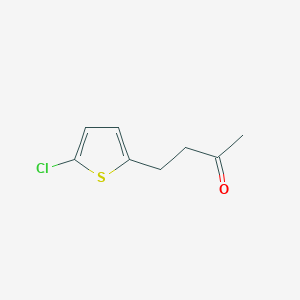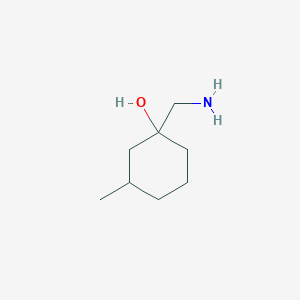![molecular formula C13H11NO3 B1486626 3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid CAS No. 1155104-28-1](/img/structure/B1486626.png)
3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid
Descripción general
Descripción
3,4-Dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid (DHPQC) is an organic compound with a wide range of scientific applications. It is a heterocyclic compound containing both nitrogen and oxygen atoms, and is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. DHPQC is also used in the synthesis of several natural products. The compound is of particular interest due to its ability to act as a catalyst in a variety of chemical reactions, and its ability to interact with a variety of other molecules.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Molecular Rearrangements
A study by Klásek et al. (2003) developed a new synthesis pathway for 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and explored the molecular rearrangement of their 3-bromo derivatives to 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids. This research outlines a method for achieving specific structural modifications relevant to the chemical under discussion, highlighting the versatility of these compounds in synthetic chemistry (Klásek, Kořistek, Sedmera, & Halada, 2003).
Chemical Derivatives and Their Reactivity
The work of Elagamey, El‐Taweel, & Khalil (2012) presents the preparation of pyrano[3,2-c]quinoline and various 3-substituted quinoline derivatives, showcasing the broad reactivity and potential applications of these compounds in developing new chemical entities with diverse functionalities (Elagamey, El‐Taweel, & Khalil, 2012).
Potential in Photovoltaic Applications
Zeyada, El-Nahass, & El-Shabaan (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication. Their findings suggest that these compounds could have significant implications for enhancing the efficiency of photovoltaic devices, indicating a promising avenue for the use of such organic compounds in renewable energy technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Green Chemistry Synthesis Approaches
Radini et al. (2018) demonstrated an eco-friendly and simple synthesis of pyrano[3,2-c]quinolone in water via an efficient one-pot three-component reaction. This study emphasizes the importance of developing sustainable methods for synthesizing complex molecules, aligning with the principles of green chemistry (Radini, El-Gogary, Mostafa, Alnagei, Mudarbish, & Dash, 2018).
Mecanismo De Acción
The synthesis of similar pyranoquinoline compounds often involves a two-step process. The first step typically involves a Williamson-type reaction, and the second step includes a Dieckmann condensation reaction .
Pyranoquinoline compounds are often studied for their potential pharmaceutical and biological activities. For example, some pyranoquinoline compounds have been found to have antibacterial activity . .
Propiedades
IUPAC Name |
3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)12-8-3-1-2-4-10(8)14-11-5-6-17-7-9(11)12/h1-4H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSZGWEAFUSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C3=CC=CC=C3N=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(Hydroxymethyl)piperidin-1-yl]propanoic acid](/img/structure/B1486548.png)







![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)

